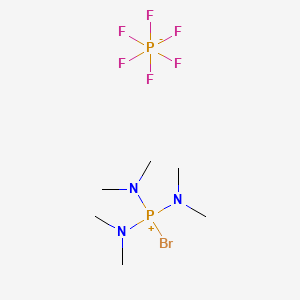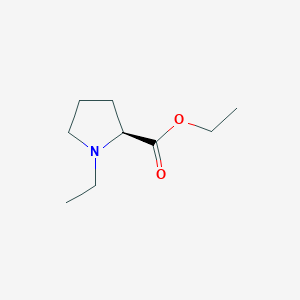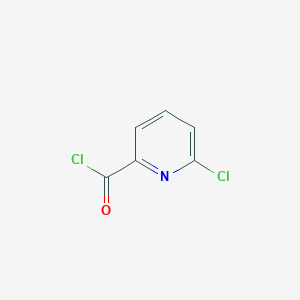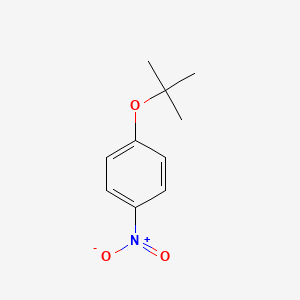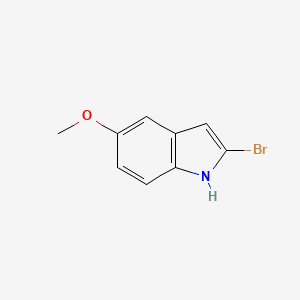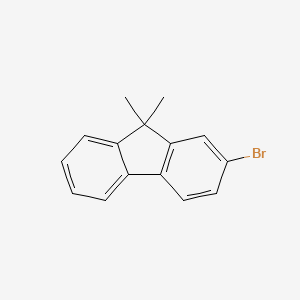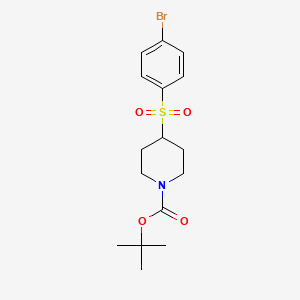
4-Bromo-3-(trifluorometil)quinolina
Descripción general
Descripción
4-Bromo-3-(trifluoromethyl)quinoline is a compound that has been the subject of various synthetic methods due to its potential applications in medicinal chemistry and material science. The presence of both bromine and trifluoromethyl groups on the quinoline core structure makes it a versatile intermediate for further chemical modifications.
Synthesis Analysis
The synthesis of 4-bromo quinolines has been achieved through a TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides. This method provides a direct construction of the 4-bromo quinoline framework from readily available starting materials, with TMSBr serving both as an acid promoter and a nucleophile. The resulting 4-bromo quinolines can then be used as key intermediates for further functionalization at the C4 position of the quinoline ring .
Another approach involves the condensation of Et 4,4,4-trifluoroacetoacetate with anilines followed by cyclization to yield 4-trifluoromethyl-2-quinolinones. These intermediates can be transformed into various derivatives, including 4-(trifluoromethyl)quinolines, through a series of reactions such as heating with phosphoryl tribromide, halogen/metal exchange, and debromination .
Molecular Structure Analysis
The molecular structure of related quinoline derivatives has been studied using X-ray diffraction. For instance, the crystal structure of 3-(bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, an intermediate in the synthesis of pitavastatin calcium, was determined to crystallize in the triclinic system . Similarly, the structure of 3-bromomethyl-2-chloro-quinoline was analyzed, revealing a planar pyridine ring and intramolecular hydrogen bonding interactions .
Chemical Reactions Analysis
4-Bromo-3-(trifluoromethyl)quinoline and its derivatives can undergo various chemical reactions to yield a wide array of functionalized compounds. For example, the Sonogashira cross-coupling reaction has been employed to synthesize novel liquid crystal materials from 6-bromoquinolines and phenylacetylene, demonstrating the utility of bromoquinolines in material science . Additionally, the TBAB-catalyzed cascade reactions of o-arylalkynylquinoline aldehydes have been used to synthesize dihydrofuroquinoline derivatives, which are structurally related to natural furoquinoline alkaloids .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromo-3-(trifluoromethyl)quinoline derivatives are influenced by the substituents on the quinoline core. For instance, the presence of a trifluoromethyl group can significantly affect the electronic properties of the molecule, while the bromine atom provides a site for further chemical transformations. The liquid crystal properties of a series of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl) quinolines were evaluated, with the molecular length and torsional angles between the quinoline and aryl moieties playing a crucial role in their mesophase behavior .
Aplicaciones Científicas De Investigación
Química Medicinal: Agentes Antibacterianos
El sistema de anillo de quinolina, particularmente cuando está fluorado, se ha sabido que exhibe propiedades antibacterianas significativas. 4-Bromo-3-(trifluorometil)quinolina puede servir como un precursor para la síntesis de fluoroquinolonas, una clase de antibióticos con un amplio espectro de actividad. Estos compuestos son efectivos contra bacterias grampositivas y gramnegativas y se utilizan comúnmente para tratar una variedad de infecciones .
Desarrollo Farmacéutico: Inhibición Enzimática
En la industria farmacéutica, la incorporación de un grupo trifluorometil en compuestos como This compound se ha asociado con una mayor actividad biológica. Este compuesto puede actuar como un inhibidor enzimático, lo que podría conducir al desarrollo de nuevos medicamentos para enfermedades como el cáncer, las infecciones virales y los trastornos metabólicos .
Síntesis Orgánica: Bloques de Construcción
This compound: es un valioso bloque de construcción en la síntesis orgánica. Puede sufrir varias reacciones químicas, incluidas las reacciones de acoplamiento cruzado, para crear moléculas complejas. Esta versatilidad lo convierte en un compuesto importante para construir nuevas estructuras orgánicas con posibles aplicaciones en diferentes campos científicos .
Ciencia de Materiales: Cristales Líquidos
Las quinolinas fluoradas han encontrado aplicaciones en el campo de la ciencia de materiales, particularmente como componentes para cristales líquidos. Las propiedades únicas de This compound podrían explotarse para desarrollar nuevos materiales con características ópticas y electrónicas específicas, útiles en pantallas y otras tecnologías .
Química Agrícola: Pesticidas
El motivo estructural de This compound se puede utilizar en el diseño de nuevos pesticidas. El grupo trifluorometil a menudo imparte una mayor actividad biológica, que se puede aprovechar para desarrollar agroquímicos más efectivos y selectivos .
Safety and Hazards
“4-Bromo-3-(trifluoromethyl)quinoline” is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organoboron reagents.
Mode of Action
The mode of action of 4-Bromo-3-(trifluoromethyl)quinoline is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions , it may influence pathways related to carbon–carbon bond formation.
Result of Action
As a potential participant in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of new carbon–carbon bonds, which could have various effects depending on the specific context of the reaction.
Action Environment
The action of 4-Bromo-3-(trifluoromethyl)quinoline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it may participate are known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature, pH, and the presence of other functional groups.
Propiedades
IUPAC Name |
4-bromo-3-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-9-6-3-1-2-4-8(6)15-5-7(9)10(12,13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQJHOZLNFXSCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449794 | |
| Record name | 4-bromo-3-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
590371-97-4 | |
| Record name | 4-bromo-3-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromobenzo[d]isoxazol-3-amine](/img/structure/B1278436.png)


